![molecular formula C13H14N2O B2385801 4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine CAS No. 2197491-81-7](/img/structure/B2385801.png)
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine, also known as J147, is a synthetic compound that has gained attention in the scientific community for its potential use in treating neurodegenerative diseases. It was initially developed as a cognitive enhancer but has since been found to have neuroprotective properties.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine derivatives have been synthesized and tested as antimicrobial agents . They exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
- Methods of Application: The reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a precursor to prepare a new series of pyridine derivatives .
- Results: Compounds 12a and 15 demonstrated the highest inhibition zone with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively .
Antiviral Activity
- Scientific Field: Pharmacology
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The synthesis of pyridine compounds involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Ligand for Copper (II) Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: 2-Amino-4-methylpyridine, a pyridine derivative, acts as a ligand and forms methoxo-bridged copper (II) complexes .
- Methods of Application: The compound is used in the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate .
- Results: The formation of these complexes expands the potential applications of pyridine derivatives in coordination chemistry .
Immunosuppressive Activity
- Scientific Field: Immunology
- Application Summary: Certain pyridine derivatives have been synthesized and evaluated for their immunosuppressive activity .
- Methods of Application: The compound N-[(7-pyridin-4-yl-2, 3-dihydro-benzofuran-2-yl)methyl]-(4-methyl-1, 2, 3-thiadiazole-5-yl)-Formamide was synthesized and its immunosuppressive activity was evaluated .
- Results: The results showed it had highly immunosuppressive activity and can be studied as a lead compound in the development of immunosuppressant agents .
Antimicrobial and Antiviral Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
- Methods of Application: The synthesis of pyridine compounds involves a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia .
- Results: The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Therapeutic Potential of Imidazole Containing Compounds
- Scientific Field: Pharmacology
- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
- Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Safety And Hazards
The safety and hazards associated with a compound like “4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine” would depend on its specific properties. In general, care should be taken when handling pyridines, as they can be harmful if ingested, inhaled, or come into contact with the skin6.
Direcciones Futuras
The future directions for research on a compound like “4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine” would likely involve further exploration of its synthesis, properties, and potential applications. Pyridine derivatives are a rich area of study due to their wide range of chemical and biological properties2.
Please note that this is a general analysis based on the classes of compounds that “4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine” belongs to, and may not apply to this specific compound. For more detailed information, further research would be needed.
Propiedades
IUPAC Name |
4-methyl-2-(1-pyridin-4-ylethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-3-8-15-13(9-10)16-11(2)12-4-6-14-7-5-12/h3-9,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTNBQWGVWDIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC(C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[1-(pyridin-4-yl)ethoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2385718.png)
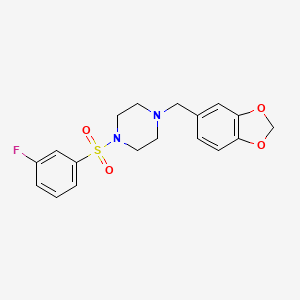
![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
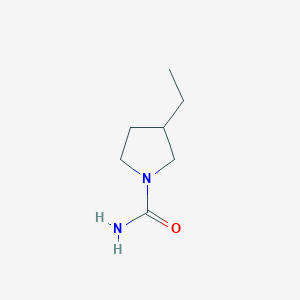
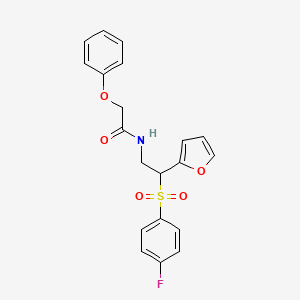
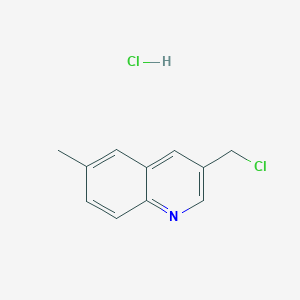
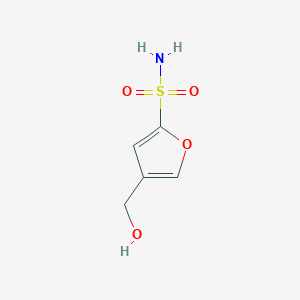
![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)
![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)
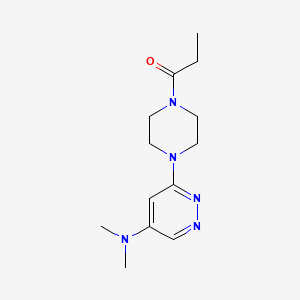

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385739.png)